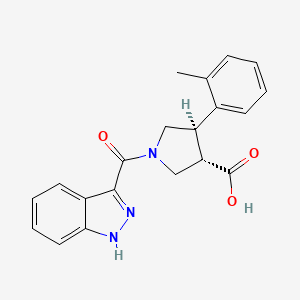

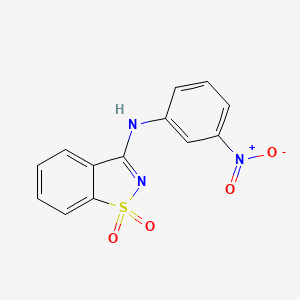

![molecular formula C13H10N2O3 B5509586 2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to 2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, often involves palladium-catalyzed aminocarbonylation reactions. These methodologies enable the formation of 2-substituted isoindole-1,3-diones with good yields and can tolerate a variety of functional groups, such as methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular and structural analysis of isoindole-1,3-dione derivatives has been conducted using various spectroscopic and computational methods. For instance, vibrational studies and Density Functional Theory (DFT) have been utilized to understand the structural, molecular, electronic, and photophysical properties of similar compounds. These studies provide insights into the compound's stability and reactivity (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in various chemical reactions, offering a pathway to synthesize a wide range of functionalized molecules. For example, reactions involving the opening of epoxides or the introduction of amino or triazole derivatives further diversify the chemical landscape of these compounds. Such versatility highlights the compound's potential as a building block in synthetic chemistry (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are crucial for the practical application of any chemical compound. Isoindole-1,3-dione derivatives exhibit thermal stability up to 317 °C, indicating their potential for use in conditions requiring high thermal resistance. Solvent polarity also significantly affects the photophysical behavior of these compounds, which is important for applications in dye-sensitized solar cells and fluorescent materials (Deshmukh & Sekar, 2015).

properties

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-8-6-9(14-18-8)7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAHTKHJRJJTMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-isoxazol-3-ylmethyl)-isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)